molecular formula C11H12F3NO3S B3070988 Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate CAS No. 1007237-36-6

Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate

Cat. No. B3070988
CAS RN: 1007237-36-6
M. Wt: 295.28 g/mol
InChI Key: AMBKJIOUOKDIKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the sulfinyl group and the trifluoromethyl substituent. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the trifluoromethyl group imparts unique properties to the compound, making it valuable in material science and fluorine chemistry.


Molecular Structure Analysis

The molecular structure of Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate is crucial for understanding its behavior. The trifluoromethyl-pyridine moiety contributes to lipophilicity and stability. Researchers have characterized the compound using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stannyl Radical-Mediated Cleavage : This compound has been used in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones. This process is significant for the synthesis of α-fluoro esters and represents a new methodology for the removal of the synthetically useful sulfone moiety (Wnuk et al., 1996; 2000).

  • Trifluoroacetylation and Derivative Synthesis : In the trifluoroacetylation of ethyl 2,4-dioxopentanoate, ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate contributes to the first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, important for further chemical transformations (Usachev et al., 2007).

  • Protecting Group for Carboxylic Acids : The compound has been explored as a protecting group for carboxylic acids in polymer chemistry, showcasing its utility in controlled polymerization and the production of various polymer types (Elladiou & Patrickios, 2012).

  • Versatile Intermediate for Heterocycle Synthesis : It serves as a versatile intermediate in the synthesis of diverse trifluoromethyl heterocycles, indicating its broad applicability in organic chemistry (Honey et al., 2012).

  • Electronic Influence in Catalysis : Its role in influencing electronic properties in catalysis, particularly in the oligomerization of ethylene, highlights its importance in understanding and developing catalytic processes (Bianchini et al., 2007).

  • Pharmacological Evaluation : Although excluding direct drug applications, its derivatives have been evaluated for their pharmacological properties, indicating the compound's potential as a precursor in medicinal chemistry (Patel & Patel, 2012).

  • Regioselective Synthesis : The compound plays a role in the regioselective synthesis of various pyridine derivatives, showcasing its utility in creating specific chemical structures (Yang et al., 2013).

  • Pyrrole Derivative Synthesis : It acts as a critical component in the synthesis of highly functionalized tetrahydropyridines, a class of compounds with numerous applications in organic synthesis (Zhu et al., 2003).

properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c1-3-18-10(16)7(2)19(17)9-5-4-8(6-15-9)11(12,13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBKJIOUOKDIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate
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Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate
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Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate
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Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate
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Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate
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Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate

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